molecular formula C14H13ClF2Si B1623483 (Chloromethyl)bis(4-fluorophenyl)methylsilane CAS No. 85491-26-5

(Chloromethyl)bis(4-fluorophenyl)methylsilane

Cat. No.: B1623483
CAS No.: 85491-26-5
M. Wt: 282.79 g/mol
InChI Key: SPFTYBCGSWVBBX-UHFFFAOYSA-N
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Description

(Chloromethyl)bis(4-fluorophenyl)methylsilane is an organosilicon compound with the molecular formula C14H13ClF2Si. It is a colorless to pale yellow liquid that is used as an intermediate in the synthesis of various chemical products, including fungicides like flusilazole .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane typically involves the reaction of 1-bromo-4-fluorobenzene with dichloro(chloromethyl)methylsilane in the presence of a Grignard reagent. The reaction is carried out under controlled conditions to ensure high purity and yield. The reaction mixture is then hydrolyzed at low temperatures (0-5°C) to separate the organic phase, which is further purified to obtain the final product .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction parameters such as the amount of magnesium used in the Grignard reagent and the reaction temperature. This helps in minimizing impurities and optimizing the yield and purity of the product. The final product is obtained as a pale yellow crystalline solid with a purity of over 96% and a yield of approximately 88.7% .

Chemical Reactions Analysis

Types of Reactions

(Chloromethyl)bis(4-fluorophenyl)methylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Mechanism of Action

The mechanism of action of (Chloromethyl)bis(4-fluorophenyl)methylsilane primarily involves its role as an intermediate in the synthesis of active compounds like flusilazole. Flusilazole functions as a sterol demethylation inhibitor, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-fluorophenyl)methyl(chloromethyl)silane
  • Dichloro(chloromethyl)methylsilane
  • 1-bromo-4-fluorobenzene

Uniqueness

(Chloromethyl)bis(4-fluorophenyl)methylsilane is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various organosilicon compounds and fungicides. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications .

Properties

CAS No.

85491-26-5

Molecular Formula

C14H13ClF2Si

Molecular Weight

282.79 g/mol

IUPAC Name

chloromethyl-bis(4-fluorophenyl)-methylsilane

InChI

InChI=1S/C14H13ClF2Si/c1-18(10-15,13-6-2-11(16)3-7-13)14-8-4-12(17)5-9-14/h2-9H,10H2,1H3

InChI Key

SPFTYBCGSWVBBX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[SiH2]CCl)F

Canonical SMILES

C[Si](CCl)(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Chloromethyl)bis(4-fluorophenyl)methylsilane
Reactant of Route 2
(Chloromethyl)bis(4-fluorophenyl)methylsilane
Reactant of Route 3
(Chloromethyl)bis(4-fluorophenyl)methylsilane
Reactant of Route 4
(Chloromethyl)bis(4-fluorophenyl)methylsilane
Reactant of Route 5
(Chloromethyl)bis(4-fluorophenyl)methylsilane
Reactant of Route 6
(Chloromethyl)bis(4-fluorophenyl)methylsilane

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